![molecular formula C15H24N2O2 B7506324 N-cycloheptyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7506324.png)
N-cycloheptyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide, commonly known as CPP-115, is a synthetic compound that belongs to the class of GABA aminotransferase inhibitors. CPP-115 has been studied extensively for its potential use in treating various neurological disorders such as epilepsy, addiction, and anxiety.
Wirkmechanismus
CPP-115 acts by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which in turn reduces the excitability of neurons and helps to prevent seizures.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. In addition to its ability to reduce seizures and drug-seeking behavior, CPP-115 has been shown to improve cognitive function in rats. Additionally, CPP-115 has been shown to reduce anxiety-like behavior in rats, indicating its potential use in treating anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-115 has several advantages for lab experiments. It is a highly selective and potent inhibitor of GABA aminotransferase, making it an ideal tool for studying the role of this enzyme in various neurological disorders. Additionally, CPP-115 has a long half-life, which allows for sustained inhibition of GABA aminotransferase. However, one limitation of CPP-115 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on CPP-115. One area of interest is the potential use of CPP-115 in treating other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration of CPP-115 for different neurological disorders. Finally, the development of more water-soluble forms of CPP-115 could help to overcome some of the limitations of this compound for lab experiments.
Synthesemethoden
CPP-115 is synthesized through a multi-step process that involves the reaction of cycloheptanone with bromine, followed by the addition of cyclopropylamine and the formation of the pyrrolidine ring. The final step involves the addition of a carboxamide group to the pyrrolidine ring.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential use in treating various neurological disorders. In a study conducted on rats, CPP-115 was found to be effective in reducing the severity and frequency of seizures. Additionally, CPP-115 has been shown to reduce drug-seeking behavior in rats, indicating its potential use in treating addiction.
Eigenschaften
IUPAC Name |
N-cycloheptyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14-9-11(10-17(14)13-7-8-13)15(19)16-12-5-3-1-2-4-6-12/h11-13H,1-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPTXLHFTZLTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CC(=O)N(C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.